molecular formula C10H15NO2S B2501219 Tert-butyl 5-amino-4-methylthiophene-3-carboxylate CAS No. 2248352-21-6

Tert-butyl 5-amino-4-methylthiophene-3-carboxylate

Cat. No.: B2501219
CAS No.: 2248352-21-6
M. Wt: 213.3
InChI Key: MFSQPBRDGXDICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-4-methylthiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl ester group, an amino group, and a methyl group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-4-methylthiophene-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include the use of high-pressure reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Halogenated or alkylated thiophenes

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-4-methylthiophene-3-carboxylate depends on its specific application. In biological systems, thiophene derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, they may inhibit enzyme activity or modulate receptor signaling pathways . The exact mechanism can vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-amino-4-methylthiophene-3-carboxylate is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity. The combination of the amino and methyl groups also provides specific chemical properties that can be advantageous in various applications .

Properties

IUPAC Name

tert-butyl 5-amino-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-6-7(5-14-8(6)11)9(12)13-10(2,3)4/h5H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSQPBRDGXDICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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